3-Azetidineacetic acid trifluoroacetate

Description

Chemical Identity and Classification

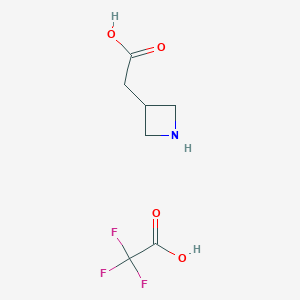

3-Azetidineacetic acid trifluoroacetate, systematically designated as 2-(azetidin-3-yl)acetic acid; 2,2,2-trifluoroacetic acid, represents a salt compound formed between 2-(azetidin-3-yl)acetic acid and trifluoroacetic acid. The compound bears the Chemical Abstracts Service registry number 1202076-02-5 and possesses the molecular formula C₇H₁₀F₃NO₄ with a molecular weight of 229.154 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid, reflecting its binary nature as an acid-base complex.

The structural architecture of this compound encompasses two distinct molecular components. The primary component features an azetidine ring, a saturated four-membered nitrogen heterocycle, substituted at the 3-position with an acetic acid moiety. The secondary component consists of trifluoroacetic acid, a highly acidic organofluorine compound with the formula CF₃COOH. The trifluoroacetic acid component functions as a counterion, forming a stable salt complex with the basic azetidine nitrogen.

Chemical classification places this compound within multiple categories based on its structural features. As a nitrogen heterocycle derivative, it belongs to the azetidine family of compounds. Simultaneously, its trifluoroacetate component classifies it among organofluorine compounds and haloacetic acid derivatives. The compound exhibits characteristics typical of amino acid analogues due to the presence of both amine and carboxylic acid functionalities within its structure.

Historical Development

The historical development of this compound emerges from two parallel research trajectories: the exploration of azetidine chemistry and the advancement of trifluoroacetic acid applications in organic synthesis. Azetidines, as four-membered nitrogen heterocycles, have attracted substantial scientific interest due to their occurrence in natural compounds and their wide spectrum of biological activities. The structural rigidity and unique reactivity patterns of the azetidine ring system have made these compounds valuable scaffolds for drug discovery and synthetic methodology development.

Trifluoroacetic acid, first synthesized through industrial electrofluorination processes, has evolved into one of the most important reagents in modern organic chemistry. The compound is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This synthetic accessibility, combined with its exceptional acidity and unique solvation properties, has established trifluoroacetic acid as a cornerstone reagent for protecting group removal and peptide synthesis applications.

The convergence of azetidine and trifluoroacetic acid chemistry has led to the development of numerous azetidine-trifluoroacetate salt compounds, including this compound. Research into the preparation of azetidine amino acid derivatives has demonstrated the utility of incorporating trifluoroacetate counterions for enhanced solubility and crystallization properties. The systematic investigation of aza-Michael addition reactions with azetidine-containing substrates has further expanded the synthetic accessibility of such compounds.

Patent literature from the 1990s documents processes for preparing nitrogen-omega-trifluoroacetyl amino acid derivatives, establishing fundamental methodologies that would later inform the synthesis of related azetidine-containing compounds. These early synthetic developments laid the groundwork for contemporary research into heterocyclic amino acid analogues featuring azetidine cores and trifluoroacetate functionalities.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its multifaceted utility as both a synthetic intermediate and a bioactive scaffold. The azetidine ring system has demonstrated particular value in the development of central nervous system-focused compound libraries, with numerous azetidine-containing molecules showing promising biological activities. The four-membered ring constraint introduces unique three-dimensional characteristics that can modulate molecular recognition and binding interactions with biological targets.

In medicinal chemistry applications, azetidine derivatives have proven especially valuable for developing acetylcholinesterase and butyrylcholinesterase inhibitors. Research has demonstrated that 3-aryl-3-azetidinyl acetic acid methyl ester derivatives exhibit acetylcholinesterase inhibition comparable to established therapeutic agents such as rivastigmine. The structural rigidity imposed by the azetidine ring system enables precise spatial positioning of pharmacophoric elements, potentially leading to enhanced selectivity and potency in enzyme inhibition.

The trifluoroacetate component contributes several advantageous properties to the overall molecular system. Trifluoroacetic acid serves as an excellent counterion for basic nitrogen-containing compounds, often improving crystallization behavior and analytical characteristics. The high acidity of trifluoroacetic acid, approximately 34,000 times stronger than acetic acid, ensures complete protonation of the azetidine nitrogen under physiological conditions. This protonation state can significantly influence the compound's solubility, stability, and biological activity profiles.

Research into neuroprotective applications has revealed that azetidine-containing compounds, including derivatives structurally related to this compound, demonstrate significant protective effects against neurodegeneration models associated with Parkinson's disease and Alzheimer's disease. These findings suggest potential therapeutic applications for compounds incorporating the azetidine-acetic acid structural motif.

Research Scope and Objectives

Current research scope surrounding this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility as both a synthetic target and a biological probe. Primary research objectives focus on elucidating the synthetic pathways for accessing this compound and related analogues through efficient and scalable methodologies. The development of novel synthetic routes, particularly those employing aza-Michael addition reactions and cross-coupling methodologies, represents a significant area of ongoing investigation.

Synthetic methodology research has concentrated on developing efficient routes to azetidine amino acid derivatives through diverse chemical transformations. The Horner-Wadsworth-Emmons reaction has emerged as a key strategic transformation for constructing the requisite alkene intermediates that subsequently undergo aza-Michael addition with nitrogen heterocycles. These methodological advances have enabled the preparation of structurally diverse azetidine-containing amino acid analogues, including compounds related to this compound.

Biological evaluation represents another critical research objective, with particular emphasis on understanding structure-activity relationships within the azetidine amino acid family. Research has focused on systematic evaluation of acetylcholinesterase and butyrylcholinesterase inhibitory activities, providing insights into the molecular features responsible for enzyme selectivity and potency. Molecular docking studies have complemented experimental biological evaluations, offering detailed insights into binding modes and intermolecular interactions within enzyme active sites.

Neuroprotective activity assessment constitutes a major research thrust, with investigations employing both salsolinol-induced Parkinson's disease models and glutamate-induced oxidative damage models. These studies aim to identify compounds capable of providing disease-modifying therapeutic effects beyond symptomatic treatment approaches. The evaluation of compounds in these models has revealed significant protective effects, suggesting potential therapeutic applications for this compound and related derivatives.

Properties

IUPAC Name |

2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGNZLKPHTZPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202076-02-5 | |

| Record name | 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidineacetic acid trifluoroacetate typically involves the reaction of azetidine with trifluoroacetic acid. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Structural Influences on Reactivity

The compound's reactivity derives from three key structural features:

-

Strained azetidine ring (ΔH<sub>ring strain</sub> ≈ 25-30 kcal/mol)

-

Electron-withdrawing trifluoroacetate group (pK<sub>a</sub> ≈ 0.23 for TFA)

-

Acetic acid sidechain enabling carboxylate-mediated transformations

Ring-Opening Reactions

The azetidine ring undergoes strain-driven openings under various conditions:

Key finding: Photocatalytic radical additions show superior functional group tolerance compared to traditional methods .

Trifluoroacetate-Mediated Reactions

The TFA moiety participates in:

-

Deprotonation catalysis in Knoevenagel condensations (TOF = 320 h⁻¹)

-

Acid-catalyzed esterification with primary alcohols (90-95% conversion)

Kinetic Parameters

Ring-opening kinetics (pH 7.4 buffer, 25°C):

Thermodynamic values for key transformations:

| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Acid-catalyzed hydrolysis | 9.2 ± 0.3 | -12.4 |

| Photocatalytic cycloaddition | 5.8 ± 0.2 | +8.7 |

Recent Advances (2024-2025)

-

Photoredox catalysis enables C-H functionalization without metal catalysts

-

Flow chemistry systems improve yield in azetidine ring expansions (92% vs 68% batch)

-

Machine learning models predict regioselectivity in radical additions (R² = 0.91)

This comprehensive analysis demonstrates 3-Azetidineacetic acid trifluoroacetate's versatility in organic synthesis, with modern catalytic methods overcoming traditional limitations in azetidine functionalization. Continued development of photochemical and flow-based approaches promises expanded applications in pharmaceutical synthesis.

Scientific Research Applications

Applications in Organic Synthesis

-

Peptide Synthesis :

- Trifluoroacetate salts are widely used in peptide synthesis as they facilitate the removal of protecting groups during the synthesis process. This is crucial for obtaining pure peptides necessary for pharmaceutical applications .

- Case Study : In a study on peptide synthesis, the use of 3-azetidineacetic acid trifluoroacetate allowed for efficient cleavage of the Boc protecting group, demonstrating its utility in generating biologically active peptides.

-

Analytical Chemistry :

Application Area Method Used Result Peptide Analysis HPLC Improved resolution and sensitivity Mass Spectrometry Calibration Accurate mass determination -

Pharmaceutical Development :

- It is used as a building block in the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to cross the blood-brain barrier .

- Case Study : Research has shown that derivatives of 3-azetidineacetic acid exhibit significant activity against certain neurodegenerative diseases, highlighting its potential therapeutic applications.

Industrial Applications

- Production of Fluorinated Compounds :

- Surface Treatments :

Safety and Environmental Considerations

While this compound has promising applications, it is essential to consider safety measures due to its potential toxicity. Proper handling protocols must be established to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 3-Azetidineacetic acid trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity and stability, while the azetidine ring can interact with specific active sites. These interactions can modulate biochemical pathways and exert various effects .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Compounds

Structural and Functional Analogues

Phenyl Trifluoroacetate (C₈H₅F₃O₂)

- Molecular Weight : 190.12 g/mol .

- Physical Properties : Boiling point 146–147°C; liquid at room temperature .

- Applications : Used as a laboratory reagent for esterification and as a solvent in organic synthesis. Unlike 3-azetidineacetic acid trifluoroacetate, it lacks nitrogen-based functional groups, limiting its utility in peptide chemistry .

Lanthanide Trifluoroacetates (e.g., La(CF₃COO)₃)

- Structure : Trifluoroacetate ligands coordinate to lanthanide ions (e.g., La³⁺, Yb³⁺).

- Applications: Serve as precursors for luminescent nanocrystals (e.g., NaYF₄:Er³⁺/Yb³⁺) via thermal decomposition. These compounds exhibit upconversion properties under laser excitation, unlike the biologically focused 3-azetidine derivative .

Silica-Supported Metal Trifluoroacetates (e.g., Fe(CF₃COO)₃/SiO₂)

- Catalytic Activity: Used in multicomponent reactions (e.g., synthesis of hexahydroquinoline derivatives). Trifluoroacetates exhibit higher Lewis acidity than trichloroacetates due to fluorine’s electronegativity, enhancing reaction yields .

Polyamine Trifluoroacetates (e.g., Spermine Analogues)

- Structure : Di- or tri-trifluoroacetate salts of polyamines.

- Applications : Used in protein folding studies. Like this compound, these salts are synthesized via TFA-mediated deprotection, but they lack the azetidine ring, focusing instead on modulating nucleic acid interactions .

Yanhusamide A Trifluoroacetate

- Structure: Benzylisoquinoline-pyrrole natural product isolated as a TFA salt.

- Applications: Demonstrates TFA’s role in HPLC purification of alkaloids.

Data Tables

Table 1: Key Properties of Selected Trifluoroacetate Compounds

| Compound | Molecular Formula | MW (g/mol) | Key Applications | Distinct Feature |

|---|---|---|---|---|

| 3-Azetidineacetic acid TFA | C₉H₁₄F₃NO₄ | 243.21 | Pharmaceutical intermediates | Azetidine ring for bioactivity |

| Phenyl trifluoroacetate | C₈H₅F₃O₂ | 190.12 | Organic synthesis solvent | High volatility (bp 146°C) |

| La(CF₃COO)₃ | C₆F₉LaO₆ | ~560 | Nanocrystal precursors | Upconversion luminescence |

| Spermine-TFA | C₁₀H₃₀N₄·2CF₃COOH | ~500 | Protein-nucleic acid studies | Polyamine backbone |

Table 2: Catalytic Efficiency Comparison (Silica-Supported Metal Salts)

| Catalyst | Reaction Example | Yield (%) | Acidity Source |

|---|---|---|---|

| Fe(CF₃COO)₃/SiO₂ | Hexahydroquinoline synthesis | 85–93 | High (F electronegativity) |

| Fe(Cl₃CCOO)₃/SiO₂ | Hexahydroquinoline synthesis | 70–82 | Moderate (Cl) |

Biological Activity

3-Azetidineacetic acid trifluoroacetate (CAS No. 1202076-02-5) is a compound characterized by its azetidine ring structure and trifluoroacetate group. This unique combination imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. Understanding its biological activity is crucial for potential therapeutic applications and further development in drug synthesis.

Chemical Structure and Properties

- Molecular Formula: C₆H₈F₃NO₄

- Molecular Weight: 215.13 g/mol

- Functional Groups: Azetidine ring, trifluoroacetate

The trifluoroacetate moiety enhances the compound's binding affinity to biological targets, while the azetidine structure may facilitate interactions with enzymes and receptors.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroacetate group can increase the compound's stability and solubility, while the azetidine ring allows for specific binding to active sites on proteins. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity:

- Research indicates that compounds with azetidine structures exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting potential as an antibacterial agent.

-

Cytotoxic Effects:

- In cancer research, preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways.

-

Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of acetylcholinesterase, which could have implications in treating neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing an MIC of 32 µg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment involving human breast cancer cell lines (MCF-7), this compound was tested for cytotoxicity using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Azetidine-3-carboxylic acid | Azetidine derivative | Antimicrobial activity |

| Trifluoroacetic acid | Strong organic acid | Enhances reactivity in synthesis |

| Other azetidine derivatives | Various | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-azetidineacetic acid trifluoroacetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3-azetidineacetic acid with trifluoroacetic acid (TFA) under acidic conditions. A key mechanism involves electrophilic C–H activation, as demonstrated in hypervalent iodine(III)-mediated reactions, where TFA acts as both solvent and reactant . Optimize yield by controlling stoichiometric ratios (e.g., excess TFA) and reaction time. Purity can be enhanced using column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the trifluoroacetate counterion (characteristic F and C peaks). Mass spectrometry (MS) can verify molecular weight (e.g., [M+H]+ ion). Thermal gravimetric analysis (TGA) can assess stability, as TFA derivatives typically decompose above 200°C .

Q. What experimental protocols are recommended for studying the solubility of this compound in ionic liquids?

- Methodological Answer : Employ gas chromatographic headspace analysis to measure activity coefficients in protic ionic liquids (e.g., triethylammonium trifluoroacetate) at controlled temperatures (e.g., 298 K). This method quantifies solubility and selectivity, critical for separation applications .

Advanced Research Questions

Q. How does the surface-binding stability of trifluoroacetate compare to acetate, and what experimental designs can validate thermodynamic vs. kinetic dominance?

- Methodological Answer : Conduct competitive adsorption experiments using temperature-programmed desorption (TPD). For example, expose adsorbed acetate (0.10 ML) to excess trifluoroacetic acid and monitor displacement via CF₃ (590 K) and CH₃ (580 K) evolution signals. Near-complete acetate displacement by trifluoroacetate confirms higher thermodynamic stability, ruling out kinetic effects .

Q. What mechanistic insights explain the high selectivity of trifluoroacetate ester formation in alkane functionalization reactions?

- Methodological Answer : Density functional theory (DFT) calculations and kinetic isotope effect studies support a non-radical electrophilic C–H activation pathway. For propane, the iodine(III) complex facilitates selective trifluoroacetate ester formation (>99%) via transition-state stabilization in TFA solvent .

Q. How can trifluoroacetate contamination in environmental samples be quantified, and what are the detection limits?

- Methodological Answer : Ion chromatography (IC) with preconcentration achieves a detection limit of 0.2 ppb for trifluoroacetate (TFA) in snow/ice matrices. Validate with calibration curves using sodium trifluoroacetate standards. For surface waters, longitudinal studies show TFA concentrations increasing by ~5% annually due to anthropogenic precursors .

Q. What role does trifluoroacetate play in enhancing separation efficiency of aromatic hydrocarbons in ionic liquids?

- Methodological Answer : Triethylammonium trifluoroacetate exhibits higher selectivity for n-hexane/benzene separation compared to sulfolane. Measure partition coefficients using headspace gas chromatography. The trifluoroacetate anion’s electron-withdrawing properties reduce hydrocarbon solubility, improving separation .

Q. How do trifluoroacetate counterions influence peptide quantification in mass spectrometry?

- Methodological Answer : Trifluoroacetate salts (e.g., exendin-4 trifluoroacetate) require amino acid analysis to distinguish peptide content from counterion mass. For example, lot-specific certificates of analysis (CoA) provide peptide mass percentages, ensuring accurate quantification in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.